molecular formula C23H26N4O3 B5015225 N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5015225
M. Wt: 406.5 g/mol
InChI Key: MEYXHWNJDZTDEE-UHFFFAOYSA-N
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Description

“N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide” is a complex organic compound. It is related to the class of compounds known as benzenesulfonamides . It has been used in the synthesis of peptides with reversibly protected (tertiary) peptide bonds, demonstrating its value in inhibiting interchain association during solid phase peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves several critical steps. One method, known as the iHmb method, involves two critical steps: (1) oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF, and (2) reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound is related to the class of organic compounds known as benzenesulfonamides . It is also related to the class of compounds known as benzylic alcohols .


Chemical Reactions Analysis

The compound can undergo several types of reactions. For example, it can participate in reactions at the benzylic position, which can be either SN1 or SN2 . It can also participate in base-induced aspartimide (cyclic imide) and subsequent base adduct formation in the Fmoc-solid phase synthesis of sensitive sequences .

properties

IUPAC Name

N-[2-[1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-20-8-7-18(21(28)15-20)16-26-13-10-19(11-14-26)27-22(9-12-24-27)25-23(29)17-5-3-2-4-6-17/h2-9,12,15,19,28H,10-11,13-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXHWNJDZTDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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